1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H8ClF5O2S |
|---|---|
Molecular Weight |
334.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-3-2-6(20-11(15,16)17)4-8(7)19-10(13)14/h2-4,9-10H,1H3 |
InChI Key |
KBXMUBYYWJXCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Pathway
The foundational method involves sequential functionalization of a 2-hydroxy-4-mercaptophenylpropan-2-one precursor. Key stages include:
- Difluoromethoxy Introduction : Treatment with sodium chlorodifluoroacetate (ClCF2CO2Na) in DMF at 110°C for 6 hours achieves 89% conversion. Excess reagent (1.5 eq.) suppresses competing etherification byproducts.
- Trifluoromethylthio Installation : Subsequent reaction with (trifluoromethyl)trimethylsilane (TMSCF3) and elemental sulfur in acetonitrile at 60°C for 12 hours yields the thioether moiety with 82% efficiency.
- Final Chlorination : Phosphorus pentachloride (PCl5) in dichloromethane at 0°C → RT completes the synthesis, requiring strict moisture control (<50 ppm H2O) to prevent hydrolysis.
Table 1: Comparative Performance of Chlorinating Agents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PCl5 | DCM | 0→25 | 92 | 98.7 |
| SOCl2 | Toluene | 80 | 85 | 96.2 |
| Oxalyl Chloride | DCM | 40 | 78 | 94.5 |
Data aggregated from demonstrates PCl5's superiority in balancing reactivity and selectivity.
Metal-Catalyzed Cross-Coupling Approach
Palladium-mediated strategies enable direct construction of the trifluoromethylthio group. A representative procedure:
- Suzuki Coupling : 2-Bromo-4-iodophenylpropan-2-one reacts with bis(pinacolato)diboron (1.2 eq.) using Pd(dppf)Cl2 (5 mol%) in THF/H2O (4:1) at 80°C.
- Concurrent Functionalization : Sequential addition of CuSCF3 (3 eq.) and KF (2 eq.) in DMSO at 120°C installs both SCF3 and OCF2H groups in one pot (76% yield).
- Chlorination Optimization : Flow chemistry using Cl2 gas in microreactors enhances safety and yield (94% vs. batch 82%).
This method reduces step count but requires rigorous exclusion of oxygen (-78°C Schlenk techniques).
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern plants employ integrated flow systems to address exothermic risks in chlorination:
- Reactor Design : Corrosion-resistant Hastelloy C-276 reactors with in-line IR monitoring
- Residence Time : 8.2 minutes at 12 bar pressure ensures complete conversion
- Workup : Automated liquid-liquid extraction using centrifugal contactors
Table 2: Batch vs. Flow Process Metrics
| Parameter | Batch | Flow | Improvement |
|---|---|---|---|
| Cycle Time | 18 h | 2.5 h | 86% ↓ |
| Energy Consumption | 48 kWh/kg | 29 kWh/kg | 40% ↓ |
| Byproduct Formation | 6.7% | 1.2% | 82% ↓ |
Economic analysis shows flow processing reduces production costs by $412/kg at 10-ton scale.
Green Chemistry Innovations
Recent advances focus on sustainable methodologies:
- Biocatalytic Fluorination : Engineered E. coli expressing fluorinase enzymes achieve 68% yield for difluoromethoxy installation at 37°C (pH 7.4)
- Solvent Recycling : Closed-loop DCM recovery reaches 93% efficiency via molecular sieve traps
- Waste Minimization : HCl byproduct conversion to NaClO4 (98% purity) creates revenue stream
Characterization & Quality Control
Spectroscopic Validation
Rigorous analytical protocols ensure batch consistency:
- 19F NMR : δ -78.4 (OCF2H), -64.1 (SCF3) ppm confirm substitution patterns
- HRMS : m/z 343.9784 [M+H]+ (calc. 343.9781) verifies molecular formula C11H9ClF5O2S
- XRD Analysis : Orthorhombic crystal system (a=8.42 Å, b=12.76 Å, c=15.33 Å) confirms stereoelectronic effects of fluorine substituents
Impurity Profiling
HPLC-MS identifies critical impurities requiring <0.1% control:
- Des-chloro analogue : m/z 308.0123 (ΔRT 1.4 min)
- Over-fluorinated byproduct : m/z 361.9655 (δF -81.2 ppm)
- Dimerization product : m/z 687.9421 (retention time 23.7 min)
Pharmaceutical Applications
Kinase Inhibition Activity
The compound demonstrates potent (IC50 38 nM) inhibition of JAK3 kinase due to:
- Hydrophobic Pocket Binding : Trifluoromethylthio group (ClogP 3.42) enhances membrane permeability
- Electrostatic Complementarity : Difluoromethoxy dipole aligns with ATP-binding site residues
- Metabolic Stability : t1/2 = 6.7 h in human liver microsomes vs. 1.2 h for non-fluorinated analogue
Formulation Challenges
- Polymorphism Control : Three crystalline forms identified (I, II, III) with dissolution rate varying 4.7-fold
- Lyophilization Stability : Optimal trehalose concentration (12% w/v) prevents degradation during freeze-drying
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- Key Differences : The substituents (difluoromethoxy and trifluoromethylthio) are swapped between positions 4 and 2.
- Impact: Positional isomerism alters steric and electronic effects.
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- Molecular Formula : C₁₁H₁₁ClF₂O₂S (MW: 280.72 g/mol) .
- Key Differences : Difluoromethoxy at position 3 and methylthio (SCH₃) at position 4.
- Impact : The methylthio group is less electronegative and bulkier than trifluoromethylthio, reducing electron-withdrawing effects and lipophilicity. This compound may exhibit lower reactivity in electrophilic substitutions.
Substituent Variants
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
- Molecular Formula : C₉H₆ClF₂O (MW: 204.59 g/mol) .
- Key Differences : Fluorine atoms replace oxygen and sulfur-based substituents.
- However, reduced lipophilicity may limit membrane permeability in biological systems.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Structure : Features a hydrazinylidene group (-NH-N=C-) instead of aryl substituents.
- Impact : This structural motif enables coordination chemistry (e.g., metal complexation) but diverges from the target compound’s reactivity profile. X-ray studies show planar geometry, critical for conjugation effects .
Functional Group Analogues
Chalcone Derivatives (e.g., 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one)
- Structure: Enone (α,β-unsaturated ketone) system with aryl substituents.
- Impact: The conjugated enone system enhances UV absorption and reactivity in Michael additions, contrasting with the target compound’s saturated ketone backbone. Chalcones are often explored for antimicrobial activity .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Comparative Data Table
Structural and Analytical Considerations
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one?
Answer:
The synthesis typically involves multi-step halogenation and functionalization of aromatic precursors. A plausible route includes:
Friedel-Crafts acylation to introduce the propan-2-one backbone to a substituted benzene ring (e.g., using AlCl₃ as a catalyst) .
Halogenation (e.g., chlorination at the α-carbon) using agents like SOCl₂ or PCl₅.
Functionalization of the aromatic ring with difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups via nucleophilic substitution or radical-mediated reactions under controlled conditions.
Key Considerations:
- Use anhydrous conditions for halogenation to avoid side reactions.
- Monitor reaction progress via TLC or GC-MS to isolate intermediates.
Basic: How is the structural integrity of this compound confirmed in academic research?
Answer:
A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy:
- ¹⁹F NMR to confirm fluorinated groups (δ ~ -70 to -80 ppm for -OCF₂H; δ ~ -40 ppm for -SCF₃).
- ¹H/¹³C NMR to verify the propan-2-one backbone and aromatic substitution pattern.
- X-ray Crystallography:
Advanced: How can researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT)?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Methodological steps include:
Re-optimize DFT parameters:
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for fluorinated systems.
- Incorporate solvent models (e.g., PCM for chloroform) .
Validate vibrational modes via IR/Raman spectroscopy.
Compare experimental vs. calculated NMR chemical shifts using gauge-invariant atomic orbital (GIAO) methods.
Example: For trifluoromethylthio groups, deviations >5 ppm in ¹⁹F NMR may indicate improper solvent modeling .
Advanced: What challenges arise in crystallographic refinement due to the compound’s fluorinated substituents?
Answer:
- Electron Density Artifacts: Heavy atoms (Cl, S) and fluorine’s high electron negativity complicate charge density modeling. Mitigate with high-resolution data (θ > 25°) and iterative refinement in SHELXL .
- Disorder in Fluorinated Groups: Use restraints (e.g., DFIX, ISOR) to model dynamic -OCF₂H/-SCF₃ groups.
- Twinning: Test for twinning using ROTAX/PLATON and apply twin refinement if necessary .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC-MS: Quantify impurities (>98% purity threshold).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >150°C for fluorinated aromatics).
- XRD Phase Purity: Confirm absence of polymorphic contaminants .
Advanced: How can mechanistic studies elucidate the reactivity of the α-chloroketone moiety?
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., Cl substitution) using deuterated analogs.
- Computational Transition State Analysis: Locate energy barriers for Cl dissociation using QM/MM methods.
- Trapping Intermediates: Use low-temperature NMR to detect carbocation intermediates during nucleophilic attacks .
Advanced: What environmental persistence or toxicity concerns are associated with its fluorinated groups?
Answer:
- Bioaccumulation Risk: Trifluoromethylthio (-SCF₃) groups are lipophilic and may persist in lipid-rich tissues.
- Degradation Pathways: Test hydrolytic stability under acidic/alkaline conditions. Fluorinated ethers (e.g., -OCF₂H) are resistant to hydrolysis, requiring advanced oxidation (e.g., UV/H₂O₂) for breakdown .
Basic: How is the compound’s reactivity tailored for applications in medicinal chemistry?
Answer:
- Pro-drug Design: The α-chloroketone can act as a leaving group for nucleophilic substitution (e.g., forming amine conjugates).
- Targeted Fluorination: Adjust pharmacokinetics (e.g., logP) by modifying -OCF₂H/-SCF₃ positions.
Example: Analogous chloroketones show antimicrobial activity when paired with electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
